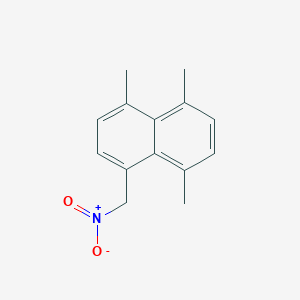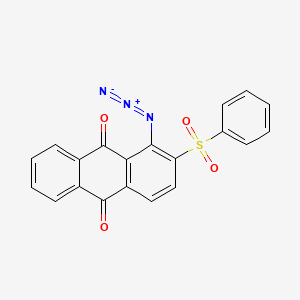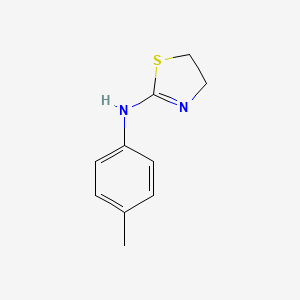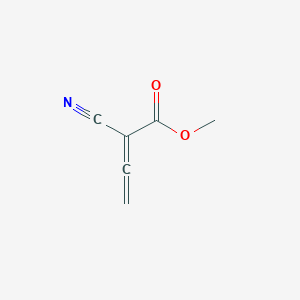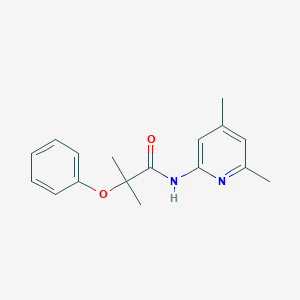
N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 2-methyl-2-phenoxypropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyridin-2-yl)-3-oxobutanamide
- N-(4,6-Dimethylpyridin-2-yl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
- N-(4,6-Dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide
Uniqueness
N-(4,6-Dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide is unique due to its specific substitution pattern and the presence of the phenoxypropanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105549-69-7 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methyl-2-phenoxypropanamide |
InChI |
InChI=1S/C17H20N2O2/c1-12-10-13(2)18-15(11-12)19-16(20)17(3,4)21-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,18,19,20) |
InChI Key |
RHLKIAUORLUOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C(C)(C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
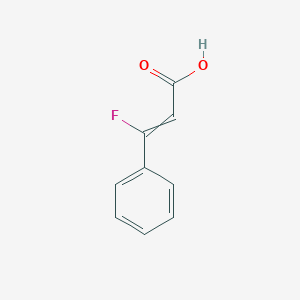
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
